molecular formula C18H24N4O3S B2747840 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-95-8

5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2747840
CAS RN: 899939-95-8
M. Wt: 376.48
InChI Key: KNSFPNCOMAHJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Chemical Behavior

The compound 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, while not directly mentioned, is closely related to various pyrido[2,3-d]pyrimidine derivatives studied for their unique chemical behaviors and synthesis pathways. These compounds are of interest due to their potential in forming complex heterocyclic structures, which are valuable in medicinal chemistry and materials science.

  • Formation of Pyrimido[4,5-b]azepine Derivatives : Pyrimidine derivatives, obtained through the reaction of certain pyrimidine diones with primary amines, participate in intramolecular ene reactions leading to pyrimido[4,5-b]azepine derivatives. This process underscores the reactivity of pyrimidine derivatives towards forming complex, fused heterocyclic systems, which are foundational in pharmaceutical development (Inazumi et al., 1994).

  • Engagement in Condensation Reactions : The pyrimidine derivatives also show versatility by undergoing condensation reactions with α-amino acid derivatives, leading to azomethine ylides or further cyclization to pyrimido[4,5-b]azepine derivatives depending on the substituents. This variability in chemical reactions highlights the compound's potential as a precursor for various biochemical applications (Inazumi et al., 1994).

Potential Applications in Oxidation Processes

  • Oxidation of Alcohol and Amine : Similar pyrido[2,3-d]pyrimidine derivatives have been shown to possess oxidizing abilities toward benzyl alcohol, cyclohexanol, and benzylamine, converting them into the corresponding carbonyl compounds. This property could be harnessed in synthetic organic chemistry for oxidation reactions, showcasing the compound's utility in facilitating chemical transformations (Yoneda et al., 1980).

Role in Heterocyclic Synthesis

  • Synthesis of Thiazolo- and Oxazolo[5,4-d]pyrimidines : The capability of pyrimidine derivatives to undergo reactions leading to the formation of thiazolo- and oxazolo[5,4-d]pyrimidines indicates their significance in generating novel heterocyclic compounds. These reactions are critical for the development of new therapeutic agents and materials with unique properties (Hurst et al., 1991).

  • Creation of Novel Ring Systems : The compound's structural framework allows for the creation of new ring systems, such as isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines. These novel structures can lead to the discovery of compounds with potential pharmacological activities, illustrating the compound's importance in medicinal chemistry research (Abdel-fattah et al., 1998).

properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-12-10-19-16-14(17(24)21(3)18(25)20(16)2)15(12)26-11-13(23)22-8-6-4-5-7-9-22/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSFPNCOMAHJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)N3CCCCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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